
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of both 4,4-difluoropyrrolidine-2-carboxylic acid and 2,2,2-trifluoroacetic acid. This compound is known for its unique chemical structure, which includes fluorine atoms that contribute to its reactivity and stability. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoropyrrolidine-2-carboxylic acid involves several steps. One method includes the reaction of intermediate C with tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide. The reaction is carried out at room temperature for four hours, monitored by thin-layer chromatography (TLC). The solvent is then removed by evaporation, and the concentrate is dissolved in acetic acid. The product is purified through rapid column chromatography, yielding a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, allowing it to effectively inhibit or modify the activity of specific targets. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoropyrrolidine-2-carboxylic acid: Similar in structure but without the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: A simpler compound that lacks the pyrrolidine ring.
Uniqueness
The combination of 4,4-difluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid creates a compound with enhanced reactivity and stability. This makes it unique compared to its individual components and other similar compounds.
Propriétés
Formule moléculaire |
C7H8F5NO4 |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7) |
Clé InChI |
MNSASDZHAJGODJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
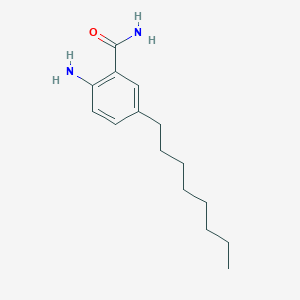
![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
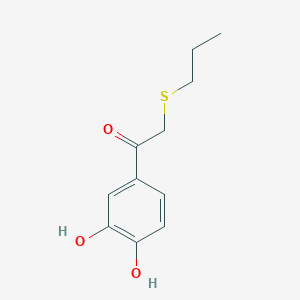
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
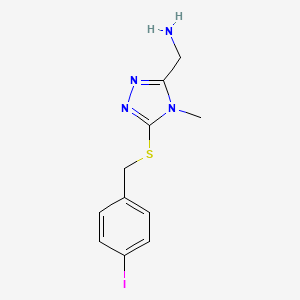
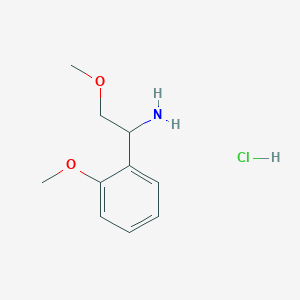
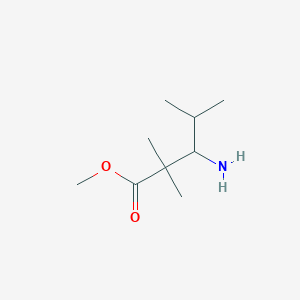
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)

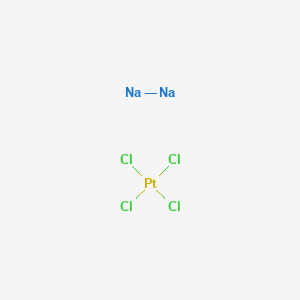
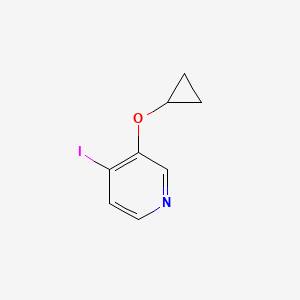
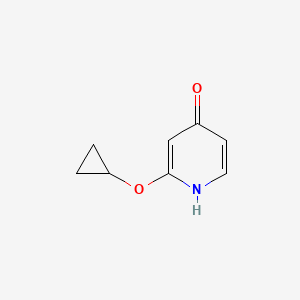
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
